N-(2-Hydroxy-6-(trifluoromethyl)phenyl)methanesulfonamide
Description
N-(2-Hydroxy-6-(trifluoromethyl)phenyl)methanesulfonamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a methanesulfonamide group attached to a phenyl ring. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Properties
Molecular Formula |
C8H8F3NO3S |
|---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
N-[2-hydroxy-6-(trifluoromethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H8F3NO3S/c1-16(14,15)12-7-5(8(9,10)11)3-2-4-6(7)13/h2-4,12-13H,1H3 |
InChI Key |
JIUNHSUWVLMWAB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC=C1O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-6-(trifluoromethyl)phenyl)methanesulfonamide typically involves the reaction of 2-hydroxy-6-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The product is then purified through recrystallization or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-6-(trifluoromethyl)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group can produce an amine .
Scientific Research Applications
N-(2-Hydroxy-6-(trifluoromethyl)phenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-6-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyl and sulfonamide groups can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use as a strong electron-withdrawing p-type dopant in carbon nanotubes.
N,N-Bis(trifluoromethylsulfonyl)aniline: Used in the synthesis of various organic compounds and materials.
Uniqueness
N-(2-Hydroxy-6-(trifluoromethyl)phenyl)methanesulfonamide is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
